N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide, also known by its IUPAC name, is a fascinating compound with diverse applications. Let’s explore its properties and significance.
Preparation Methods
Synthetic Routes::
- Acylation of Piperidine Derivative:
- The compound can be synthesized by acylating a piperidine derivative with 3,5-dimethylbenzoyl chloride or 3,5-dimethylbenzoic acid.
- Reaction:
Piperidine derivative+3,5-dimethylbenzoyl chloride→this compound
- The carboxylic acid group in the product undergoes thionation to form the carbothioamide.
- Reaction:
Carboxylic acid+Phosphorus pentasulfide (P2S5)→Carbothioamide
- Industrial-scale production typically involves the acylation of piperidine derivatives using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can be oxidized to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the piperidine nitrogen.
Thiolysis: The carbothioamide group can undergo thiolysis reactions.
Hydrolysis: Hydrolysis of the amide bond is possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides.
Thiolysis: Thiols (RSH) in the presence of a base.
Hydrolysis: Acidic or basic hydrolysis conditions.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Alcohol derivative.
- Substitution: N-substituted piperidine derivatives.
- Thiolysis: Thioamide derivatives.
- Hydrolysis: Carboxylic acid and amine products.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential antiviral or antibacterial agents.
Organocatalysis: Used as a chiral organocatalyst.
Biochemistry: Studied for its interactions with enzymes and receptors.
Materials Science: Explored for its role in polymer chemistry.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It may act as an enzyme inhibitor, receptor modulator, or catalyst.
- Molecular targets and pathways vary based on context.
Comparison with Similar Compounds
Comparison: N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide stands out due to its unique combination of piperidine, carbothioamide, and 3,5-dimethylphenyl moieties.
Similar Compounds: Other piperidine-based carbothioamides, such as N-(3-methylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide.
Properties
Molecular Formula |
C15H22N2OS |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H22N2OS/c1-11-6-12(2)8-14(7-11)16-15(19)17-5-3-4-13(9-17)10-18/h6-8,13,18H,3-5,9-10H2,1-2H3,(H,16,19) |
InChI Key |
HIXVGFYTCTWDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCCC(C2)CO)C |
Origin of Product |
United States |
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